6-Methylpyridine-2-carbonitrile
Overview
Description
Cianidol, also known as (+)-catechin or (+)-cyanidanol, is an antioxidant flavonoid that occurs naturally in woody plants. It exists in both (+)-catechin and (-)-epicatechin forms. This compound is a polyphenol found in green tea and has been studied for its effects on animal models of hepatitis and in human clinical studies. It is known for its immune-stimulating properties, promoting the activation of macrophages, cytotoxic-T-lymphocytes, and natural killer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cianidol can be synthesized through various methods, including the reduction of flavanone precursors. One common synthetic route involves the reduction of flavanone using sodium borohydride in the presence of methanol. The reaction conditions typically include a temperature range of 0-5°C to ensure the selective reduction of the carbonyl group to a hydroxyl group, resulting in the formation of cianidol .
Industrial Production Methods: Industrial production of cianidol often involves the extraction from natural sources such as green tea leaves. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to isolate pure cianidol. The industrial methods focus on maximizing yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cianidol undergoes various chemical reactions, including:
Oxidation: Cianidol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of cianidol can lead to the formation of dihydroflavonols. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Cianidol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride; typically carried out in methanol or ethanol at low temperatures.
Substitution: Acetic anhydride; typically carried out in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroflavonols.
Substitution: Acetyl derivatives.
Scientific Research Applications
Cianidol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and flavonoid chemistry.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating viral hepatitis, cardiovascular diseases, and cancer. It has shown promise in promoting immune responses and protecting against oxidative stress.
Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Cianidol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and immune responses. Key molecular targets include nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, cianidol reduces inflammation and promotes cellular health .
Comparison with Similar Compounds
(-)-Epicatechin: Another form of catechin with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Resveratrol: A polyphenol found in red wine, known for its cardiovascular benefits.
Comparison: Cianidol is unique due to its dual role as both (+)-catechin and (-)-epicatechin. This duality allows it to exhibit a broader range of biological activities compared to other flavonoids. While quercetin and resveratrol are also potent antioxidants, cianidol’s immune-stimulating properties and specific effects on viral hepatitis make it distinct .
Properties
IUPAC Name |
6-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADFEQMYFNYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167284 | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-75-3 | |
Record name | 6-Methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-75-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-cyano-6-methylpyridine synthesized?
A: 2-Cyano-6-methylpyridine can be synthesized through several methods. One approach involves the reaction of 2-picoline-1-oxide with dimethyl sulfate, followed by treatment with hydrogen cyanide. This process yields 2-cyano-6-methylpyridine as the main product, along with 4-cyano-2-methylpyridine as a byproduct. [] Another method utilizes the vapor-phase ammoxidation of 2,6-lutidine over a chromium oxide-aluminum oxide catalyst at high temperatures. This reaction selectively produces 2-cyano-6-methylpyridine at low conversion rates. []
Q2: What are the applications of 2-cyano-6-methylpyridine in organic synthesis?
A: 2-Cyano-6-methylpyridine serves as a versatile building block in organic synthesis. It acts as a precursor for synthesizing chiral ligands, specifically oxazolines, used in asymmetric catalytic reactions. [, ] For instance, reacting 2-cyano-6-methylpyridine with (R)-phenylglycinol in the presence of a zinc chloride catalyst yields a chiral oxazoline ligand. [] Similarly, reacting it with tert-leucinol under similar conditions produces another valuable chiral oxazoline ligand. [] These chiral ligands play a crucial role in enantioselective synthesis, enabling the production of enantiomerically pure compounds with specific biological activities.
Q3: Are there any challenges or limitations associated with using 2-cyano-6-methylpyridine in synthesis?
A: While 2-cyano-6-methylpyridine offers versatility, certain considerations arise in its application. One potential challenge lies in controlling regioselectivity during reactions, particularly when aiming for specific substitution patterns on the pyridine ring. For instance, the vapor-phase ammoxidation of 2,4-lutidine produces a mixture of 2-cyano-4-methylpyridine and 4-cyano-2-methylpyridine. [] This lack of regioselectivity necessitates careful optimization of reaction conditions or the use of alternative synthetic routes to achieve the desired product selectively.
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